molecular formula C10H13NO2S B2578176 N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide CAS No. 2320418-54-8

N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide

Cat. No.: B2578176
CAS No.: 2320418-54-8
M. Wt: 211.28
InChI Key: KSTNMQXQIWUSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide is a compound with a unique structure that includes a thiolane ring and a cyclopentene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in good yields with high diastereoselectivity . Another method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with NaBH4, followed by bromination and epoxidation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carboxamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide involves its interaction with molecular targets such as enzymes. For example, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity . This inhibition can affect various biochemical pathways, making it useful for studying metabolic disorders and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide is unique due to the presence of both the thiolane ring and the cyclopentene carboxamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-9(7-3-1-2-4-7)11-8-5-6-14-10(8)13/h1-2,7-8H,3-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTNMQXQIWUSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.